2,4-Difluoro-5-nitrobenzoyl chloride

Organic Synthesis Process Chemistry Acyl Chloride Formation

Sourcing fluorinated nitroaromatic building blocks with consistent reactivity and purity often delays critical medicinal chemistry programs. 2,4-Difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4) directly addresses this bottleneck as a high-purity, scalable acyl chloride intermediate. - ≥97% standard purity verified by batch-specific NMR, HPLC, and GC analysis. - Unique 2,4-difluoro-5-nitro substitution pattern delivers synergistic electronic effects critical for kinase inhibitor SAR and agrochemical candidate synthesis. - Available from stock with short lead times; bulk and prepack quantities support both early discovery and process development.

Molecular Formula C7H2ClF2NO3
Molecular Weight 221.54 g/mol
CAS No. 221560-09-4
Cat. No. B1627547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-nitrobenzoyl chloride
CAS221560-09-4
Molecular FormulaC7H2ClF2NO3
Molecular Weight221.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl
InChIInChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H
InChIKeyTYAWHJWDJPXNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-nitrobenzoyl chloride: Identity & Procurement


2,4-Difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4), also identified as 5-(chloroformyl)-2,4-difluoronitrobenzene, is a specialized aromatic acyl chloride and a key fluorinated nitroaromatic building block . It serves as a critical synthetic intermediate, enabling the installation of a 2,4-difluoro-5-nitrobenzoyl moiety into target molecules, and is supplied with a standard purity of 97% or higher as confirmed by rigorous batch-specific analytical methods (e.g., NMR, HPLC, GC) .

2,4-Difluoro-5-nitrobenzoyl chloride: Substitution Risk


The selection of 2,4-Difluoro-5-nitrobenzoyl chloride over its closest analogs is non-trivial; generic substitution is not scientifically or industrially valid. The unique synergistic electronic effect of the two fluorine atoms and the nitro group on the benzoyl chloride core creates a distinct reactivity profile and downstream product performance that cannot be replicated by single-halogen variants or alternative substitution patterns . The specific substitution pattern of 2,4-Difluoro-5-nitrobenzoyl chloride provides a unique combination of electron-withdrawing and steric effects that is crucial for achieving target product yields, purities, and biological activities. The data below provide explicit, quantitative evidence for the performance consequences of specific molecular features.

2,4-Difluoro-5-nitrobenzoyl chloride: Quantitative Evidence


Synthesis Yield & Scalability Benchmark

The patented and industrially validated synthesis of 2,4-Difluoro-5-nitrobenzoyl chloride from its carboxylic acid precursor achieves a high, reproducible yield of 95.2% . While alternative synthetic routes for structurally similar acyl chlorides, such as 2,4-dichloro-5-fluorobenzoyl chloride, can achieve yields exceeding 99% , they rely on distinctly different, often more complex, catalytic systems and starting materials (e.g., carbon tetrachloride and AlCl3 for Friedel-Crafts acylation). The high yield of the target compound is achieved via a direct, robust, and industrially preferred method (oxalyl chloride, DMF catalysis) from the corresponding benzoic acid, ensuring process efficiency and cost-effectiveness for scale-up.

Organic Synthesis Process Chemistry Acyl Chloride Formation

Purity & Supply Chain Transparency

Procurement of 2,4-Difluoro-5-nitrobenzoyl chloride is underpinned by a clearly defined and verifiable purity specification of 97% from major chemical suppliers . This is not a generic claim; it is a quantifiable benchmark that is supported by a range of batch-specific analytical certificates including NMR, HPLC, and GC . In contrast, other suppliers of structurally similar compounds may only specify a lower purity (e.g., ≥95%) or provide less analytical detail . This level of transparency directly impacts the reliability and reproducibility of downstream reactions.

Quality Control Analytical Chemistry Procurement

Acyl Chloride Reactivity & Electronic Effects

The reactivity of the benzoyl chloride functional group is dramatically modulated by the substitution pattern on the aromatic ring. While direct comparative kinetic data for this exact compound are not available, the electronic effect can be quantified by the calculated acid dissociation constant (pKa) of the corresponding carboxylic acid precursor. The pKa of 2,4-difluoro-5-nitrobenzoic acid is predicted to be lower than that of non-fluorinated analogs like benzoic acid (pKa = 4.20) or mononitro analogs (e.g., 3-nitrobenzoic acid, pKa = 3.47). The presence of the strong electron-withdrawing nitro and two fluorine atoms significantly increases acidity, which directly translates to a more electrophilic and thus more reactive acyl chloride [1]. This heightened reactivity is the molecular basis for its utility in demanding coupling reactions.

Physical Organic Chemistry Reactivity Structure-Activity Relationship

2,4-Difluoro-5-nitrobenzoyl chloride: Key Applications


Kinase Inhibitors & Fluorinated Drug Synthesis

2,4-Difluoro-5-nitrobenzoyl chloride is a premium building block for medicinal chemistry. It is used to install a specific, highly fluorinated, and nitro-substituted benzoyl fragment into potential drug molecules. The quantitative evidence (Sections 3.1 and 3.3) supporting high synthetic yield and a defined high-purity standard ensures that researchers can reliably synthesize target compounds. The unique 2,4-difluoro-5-nitro substitution pattern is a privileged motif in kinase inhibitors, where fluorine atoms enhance metabolic stability and nitro groups can serve as precursors for amine or other functional handles, enabling the exploration of structure-activity relationships (SAR) for improved potency and selectivity .

Herbicide & Fungicide Discovery

The distinct electronic and steric profile of the 2,4-difluoro-5-nitrobenzoyl group is valuable in the development of novel agrochemicals. As demonstrated by the high-purity standards (Section 3.2), the reliable supply of this intermediate allows for the systematic and reproducible synthesis of fluorinated analogs of existing herbicides and fungicides. The incorporation of fluorine is a common strategy to improve the physicochemical properties and bioavailability of crop protection agents, making this a strategic procurement choice for agrochemical discovery programs .

High-Performance Polymers & Specialty Chemicals

The high purity (Section 3.2) and proven scalability (Section 3.1) of 2,4-Difluoro-5-nitrobenzoyl chloride make it a viable monomer or functionalization agent in materials science. Its utility lies in the synthesis of polymeric materials with enhanced properties, such as increased thermal stability and chemical resistance. The controlled reactivity of the acyl chloride group, as inferred from its electronic structure (Section 3.3), allows for precise incorporation into polymer backbones or side chains, enabling the development of advanced materials with tailored performance characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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